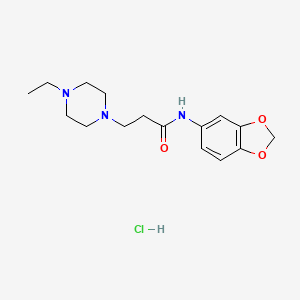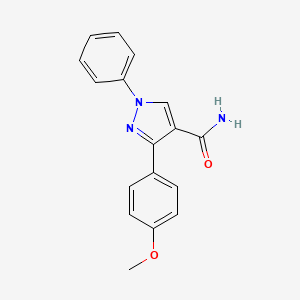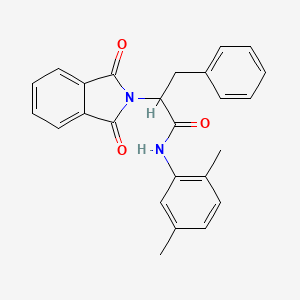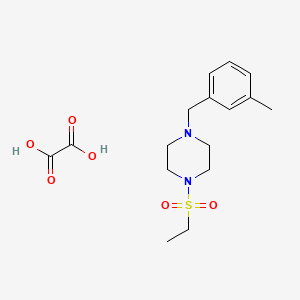
N-1,3-benzodioxol-5-yl-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride
説明
N-1,3-benzodioxol-5-yl-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. However, research has shown that MDMA may have potential therapeutic benefits in treating certain mental health disorders.
作用機序
N-1,3-benzodioxol-5-yl-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride works by increasing the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, emotions, and social behavior. This compound also affects the release and reuptake of these neurotransmitters, leading to a surge in their activity.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. These effects can be dangerous in high doses and may lead to dehydration, overheating, and other medical complications.
実験室実験の利点と制限
N-1,3-benzodioxol-5-yl-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride has several advantages for use in laboratory experiments, including its ability to increase social behavior and empathy in animals. However, there are also limitations to its use, including the potential for abuse and the need for careful dosing and monitoring to prevent adverse effects.
将来の方向性
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride, including further exploration of its therapeutic potential in treating mental health disorders, as well as research on its long-term effects on the brain and body. Additionally, there is ongoing research on the development of safer and more effective analogs of this compound that may have similar therapeutic benefits without the potential for abuse and adverse effects.
科学的研究の応用
N-1,3-benzodioxol-5-yl-3-(4-ethyl-1-piperazinyl)propanamide hydrochloride has been studied for its potential therapeutic benefits in treating post-traumatic stress disorder (PTSD) and other mental health disorders. Research has shown that this compound can increase feelings of empathy and connection with others, which may help individuals with PTSD process traumatic experiences and improve their mental health.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-ethylpiperazin-1-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.ClH/c1-2-18-7-9-19(10-8-18)6-5-16(20)17-13-3-4-14-15(11-13)22-12-21-14;/h3-4,11H,2,5-10,12H2,1H3,(H,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEISDFVBHRXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(1-azepanylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3947685.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)
![2-chloro-N-{1-[1-(3-chloro-4-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B3947691.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3947706.png)
![5-amino-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947727.png)


![N-(4-{[4-(2-fluorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3947747.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B3947749.png)

![5,6-dichloro-2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3947765.png)
